BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
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Overview
Description
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and methoxyphenyl groups
Preparation Methods
The synthesis of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The amino, cyano, and methoxyphenyl groups are introduced through substitution reactions under controlled conditions.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridine derivative with butyl acetate under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE include other pyridine derivatives with similar substituents. These compounds may have comparable chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
butyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-4-9-27-17(25)12-28-20-16(11-22)18(15(10-21)19(23)24-20)13-5-7-14(26-2)8-6-13/h5-8H,3-4,9,12H2,1-2H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRLWSKWEAGBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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